1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is a compound that belongs to the class of organic compounds known as cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring and a prop-2-en-1-one moiety.
Preparation Methods
The synthesis of 1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with an appropriate active methylene compound, such as malononitrile or ethyl cyanoacetate, under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides to form halogenated products.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its ability to modulate specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the synthesis of prostaglandins, which are involved in inflammation and pain. It may also interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure and may exhibit similar chemical reactivity and biological activities. Examples include afobazole and 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole.
Cinnamic acid derivatives: These compounds share the cinnamic acid moiety and may have similar chemical properties and applications. Examples include cinnamic acid, ferulic acid, and coumaric acid.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group and may exhibit similar chemical reactivity and biological activities. Examples include trifluoromethylbenzene and trifluoromethylphenylhydrazine.
Properties
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-2-13(19)18-7-8-20-12(9-18)10-5-3-4-6-11(10)14(15,16)17/h2-6,12H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOVTIPSKUSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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